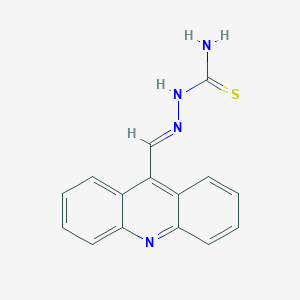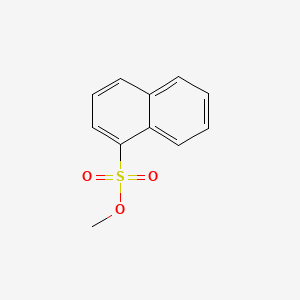
1-Naphthalenesulfonic acid, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Naphthalenesulfonic acid, methyl ester is an organic compound with the molecular formula C11H10O3S. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a sulfonic acid group and a methyl ester group. This compound is commonly used in various industrial applications, particularly in the synthesis of dyes and pigments .
Méthodes De Préparation
The synthesis of 1-naphthalenesulfonic acid, methyl ester typically involves the esterification of 1-naphthalenesulfonic acid with methanol. This reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction can be represented as follows:
C10H7SO3H+CH3OH→C11H10O3S+H2O
In industrial settings, the production of this compound may involve continuous processes with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
1-Naphthalenesulfonic acid, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthalene-1,5-disulfonic acid under strong oxidizing conditions.
Reduction: Reduction of the sulfonic acid group can yield 1-naphthalenethiol.
Substitution: The sulfonic acid group can be substituted with other functional groups, such as hydroxyl groups, to form 1-naphthol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like triphenylphosphine, and nucleophiles for substitution reactions .
Applications De Recherche Scientifique
1-Naphthalenesulfonic acid, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various dyes and pigments.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a model compound in biochemical assays.
Medicine: Research has explored its potential use in drug delivery systems due to its ability to form stable complexes with certain drugs.
Mécanisme D'action
The mechanism of action of 1-naphthalenesulfonic acid, methyl ester involves its interaction with molecular targets through its sulfonic acid and ester functional groups. These interactions can lead to the formation of stable complexes with various substrates, facilitating catalytic and biochemical reactions. The compound’s ability to undergo substitution reactions also allows it to modify other molecules, thereby influencing their chemical properties .
Comparaison Avec Des Composés Similaires
1-Naphthalenesulfonic acid, methyl ester can be compared with other similar compounds, such as:
Naphthalene-2-sulfonic acid: This compound has the sulfonic acid group at the 2-position, making it more stable than the 1-isomer.
1-Naphthalenesulfonic acid: The parent compound without the ester group, which has different solubility and reactivity properties.
1-Naphthalenethiol: A reduced form of this compound, with a thiol group instead of the sulfonic acid group
These comparisons highlight the unique properties of this compound, such as its reactivity and solubility, which make it suitable for specific applications in various fields.
Propriétés
Numéro CAS |
5138-52-3 |
|---|---|
Formule moléculaire |
C11H10O3S |
Poids moléculaire |
222.26 g/mol |
Nom IUPAC |
methyl naphthalene-1-sulfonate |
InChI |
InChI=1S/C11H10O3S/c1-14-15(12,13)11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3 |
Clé InChI |
QUFIXTQDTDCCLJ-UHFFFAOYSA-N |
SMILES canonique |
COS(=O)(=O)C1=CC=CC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


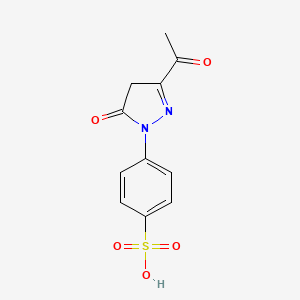
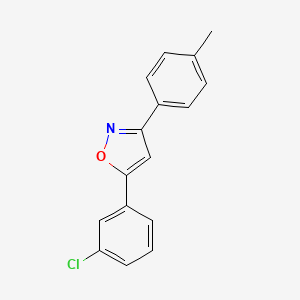
![Furo[2,3-d]pyrimidin-4-amine, N-butyl-5,6-diphenyl-](/img/structure/B12900291.png)
![6-Methyl-2-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3h)-one](/img/structure/B12900304.png)
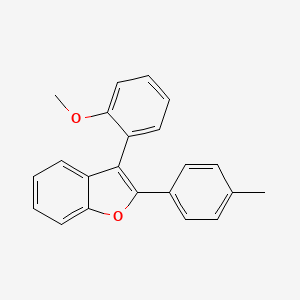
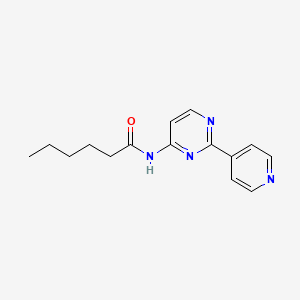
![N,N-Diethyl-2-[(1-phenylisoquinolin-3-yl)sulfanyl]ethan-1-amine](/img/structure/B12900318.png)

![Methyl 5-[4-(benzyloxy)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B12900322.png)
![N-(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanimine](/img/structure/B12900327.png)
![Isoxazolo[2,3-b][1,2]oxazine, hexahydro-3a-methoxy-2-phenyl-, trans-](/img/structure/B12900330.png)
![1,2-Diazabicyclo[3.2.0]hept-3-ene](/img/structure/B12900342.png)
